ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate
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Overview
Description
Ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a pyrazole ring, a trifluoroacetyl group, and an ethyl ester, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride.
Formation of the Propenoate Moiety: The final step involves the condensation of the pyrazole derivative with ethyl acetoacetate under basic conditions to form the desired propenoate structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The pyrazole ring can also participate in π-π stacking interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate can be compared with similar compounds such as:
Ethyl 3-(1H-pyrazol-5-yl)amino-2-(2,2,2-trifluoroacetyl)-2-propenoate: Lacks the methyl group on the pyrazole ring.
Methyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate: Has a methyl ester instead of an ethyl ester.
Ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(acetyl)-2-propenoate: Contains an acetyl group instead of a trifluoroacetyl group.
These comparisons highlight the unique structural features of ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3N3O3 |
---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate |
InChI |
InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)/b9-7-,15-5? |
InChI Key |
JPJZJGUMJKXAPC-JYYJQHFMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=NC1=NNC(=C1)C |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C |
Origin of Product |
United States |
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